![molecular formula C13H13N7OS B2865077 N-(4-(1H-pyrazol-3-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide CAS No. 1206989-28-7](/img/structure/B2865077.png)
N-(4-(1H-pyrazol-3-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
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Description
N-(4-(1H-pyrazol-3-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide, also known as PTAC, is a chemical compound that has been extensively studied for its potential use in scientific research. PTAC is a thioacetamide derivative that has shown promising results in various experiments related to biochemistry and physiology.
Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
Research has demonstrated the synthesis of pyrazole-acetamide derivatives and their coordination complexes, revealing significant antioxidant activity. These complexes have been characterized by various spectroscopic methods, with structural determination through X-ray crystallography. Their antioxidant potential was assessed using different in vitro methods, showcasing the compounds' efficacy in scavenging free radicals (Chkirate et al., 2019).
Anticancer Activity
A study synthesized and evaluated thiazole derivatives, including substituted thioacetamides, for their anticancer activity. The research highlighted a compound that exhibited high selectivity and potent inhibitory effects against A549 human lung adenocarcinoma cells, suggesting its potential as an anticancer agent (Evren et al., 2019).
Antimicrobial Evaluation
Another study focused on the synthesis of novel thiazole derivatives, assessing their analgesic and antimicrobial activities. These compounds were tested against various bacterial and fungal strains, showing significant antimicrobial properties. This research emphasizes the potential of such derivatives in developing new antimicrobial agents (Saravanan et al., 2010).
Ring-Opening Polymerization
Research into aluminum complexes supported by acetamidate and thioacetamidate heteroscorpionate ligands revealed their utility as initiators for the ring-opening polymerization of cyclic esters. These findings contribute to the field of polymer science, offering insights into the synthesis of polymers with potential applications in various industries (Otero et al., 2011).
Antitumor and Antiviral Activities
A study synthesized 2-pyrazoline-substituted 4-thiazolidinones, investigating their anticancer and antiviral activities. The compounds displayed selective inhibition of leukemia cell lines and showed high activity against specific virus strains, underscoring their therapeutic potential (Havrylyuk et al., 2013).
properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7OS/c1-20-13(17-18-19-20)22-8-12(21)15-10-4-2-9(3-5-10)11-6-7-14-16-11/h2-7H,8H2,1H3,(H,14,16)(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWSNGZPYBGHMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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